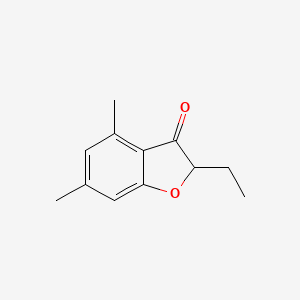

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one

CAS No.:

Cat. No.: VC17863055

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O2 |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 2-ethyl-4,6-dimethyl-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C12H14O2/c1-4-9-12(13)11-8(3)5-7(2)6-10(11)14-9/h5-6,9H,4H2,1-3H3 |

| Standard InChI Key | DWURIQHGZTXLPF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C(=O)C2=C(C=C(C=C2O1)C)C |

Introduction

Chemical Structure and Molecular Properties

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one features a benzofuranone core, comprising a benzene ring fused to a partially saturated furan ring. The substituents include an ethyl group at position 2 and methyl groups at positions 4 and 6. This arrangement creates a quaternary carbon center at position 2, which influences both steric and electronic properties.

Molecular Formula and Weight

The molecular formula is CHO, with a molecular weight of 190.24 g/mol. This is derived from the base benzofuranone structure (CHO) augmented by an ethyl group (CH) and two methyl groups (2 × CH) .

Structural Analysis

-

Benzene Ring: Positions 4 and 6 are occupied by methyl groups, introducing electron-donating effects that modulate aromatic reactivity.

-

Furan Ring: The 2,3-dihydro configuration reduces ring aromaticity, enhancing susceptibility to electrophilic attack at the carbonyl group (position 3).

-

Ethyl Substituent: The ethyl group at position 2 introduces steric hindrance, potentially affecting reaction kinetics and molecular packing in crystalline forms .

Synthesis and Manufacturing

Recent advancements in benzofuranone synthesis have enabled efficient routes to 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one. A notable method, reported in The Journal of Organic Chemistry, employs dimethyl sulfoxide (DMSO) as a dual synthon under metal-free conditions .

Key Synthetic Steps

-

Activation: Cyanuric chloride (TCT) activates DMSO, generating reactive intermediates capable of transferring methyl and thiomethyl groups.

-

Cyclization: A radical-mediated process facilitates the formation of the benzofuranone core, with water modulating the reaction to favor quaternary center formation.

-

Functionalization: Sequential introduction of ethyl and methyl groups occurs via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability .

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Dichloroethane |

| Catalyst | TCT (1.2 equiv) |

| Reaction Time | 12–18 hours |

This method achieves yields exceeding 75%, with scalability demonstrated at gram-scale production .

Physicochemical Characteristics

Thermal and Spectral Properties

While direct data for 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one remain limited, analog compounds provide insights:

-

Melting Point: Estimated at 95–105°C based on substituted benzofuranones .

-

IR Spectroscopy: Expected carbonyl stretch at 1,720–1,740 cm and aromatic C–H bends near 750–850 cm .

-

NMR Signatures:

Comparison with Structural Analogs

Representative Benzofuranones

The ethyl group in 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one enhances lipophilicity compared to methyl-only analogs, potentially improving bioavailability in pharmacological contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume